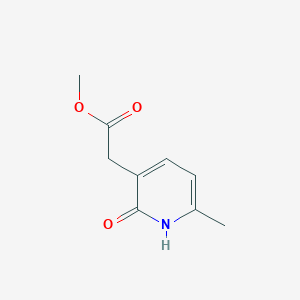
methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an ester functional group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates. The use of automated systems also minimizes human intervention, reducing the risk of errors and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied. In some cases, it may modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate can be compared with other pyridine derivatives, such as:
Methyl 2-(2-oxo-1H-pyridin-3-yl)acetate: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
Ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate: Contains an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
2-(6-Methyl-2-oxo-1H-pyridin-3-yl)acetic acid: Lacks the ester group, which may alter its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-7(9(12)10-6)5-8(11)13-2/h3-4H,5H2,1-2H3,(H,10,12) |
Clé InChI |
OYBPJTUVJVMODN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)N1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


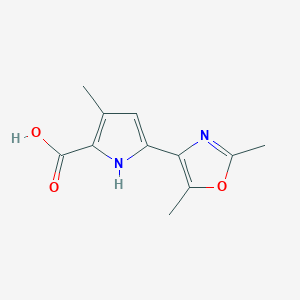
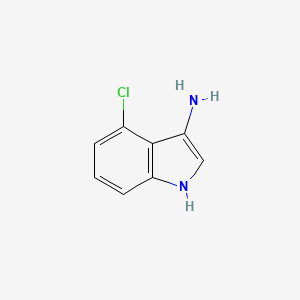
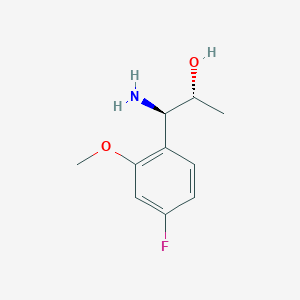
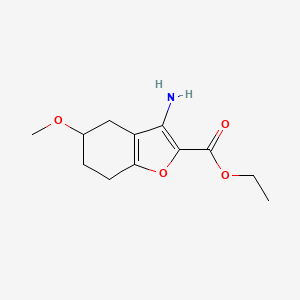

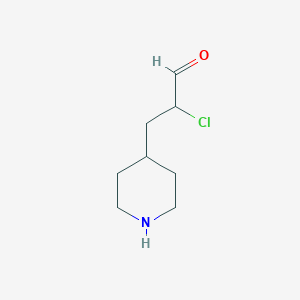
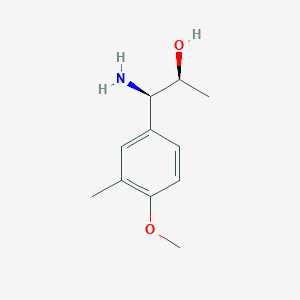
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
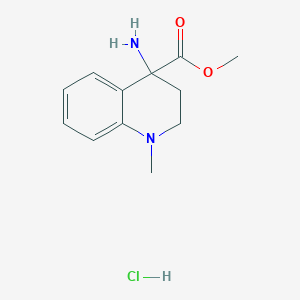
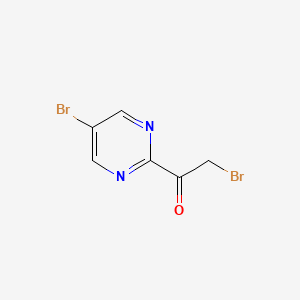
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)

![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)

